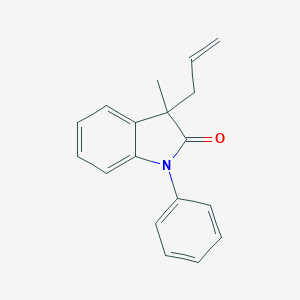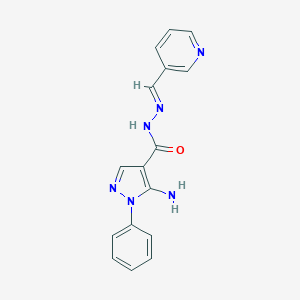
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one, also known as AMPI, is a chemical compound that belongs to the family of indole derivatives. It has been found to have various pharmaceutical applications due to its unique chemical properties. In
Wirkmechanismus
The exact mechanism of action of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting COX-2 activity, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been reported to have low toxicity and is well-tolerated in animal models. However, there are some limitations to its use in lab experiments. For example, it has been found to have poor solubility in water, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations that improve the solubility and bioavailability of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one could also be explored.
Conclusion:
In conclusion, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been found to have various pharmaceutical applications. Its anti-inflammatory, analgesic, and anti-tumor activities make it a promising candidate for the development of new drugs. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods and new formulations that improve its bioavailability.
Synthesemethoden
The synthesis of 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3-phenyl-2-propen-1-ol with methyl isocyanate in the presence of a catalyst. The product is then treated with hydrochloric acid to obtain the final product, 3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one. The yield of this reaction is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
3-allyl-3-methyl-1-phenyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. It has also been reported to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H17NO |
|---|---|
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-3-prop-2-enylindol-2-one |
InChI |
InChI=1S/C18H17NO/c1-3-13-18(2)15-11-7-8-12-16(15)19(17(18)20)14-9-5-4-6-10-14/h3-12H,1,13H2,2H3 |
InChI-Schlüssel |
LOLVAUKQEWJMRT-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)

![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)